N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide
Description
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide (referred to hereafter as the target compound) is a synthetic opioid analogue structurally related to fentanyl. Its core structure consists of a piperidinyl-propanamide backbone with a 4-chloro-3-pentenyl substituent at the 1-position and a 3-methyl group on the piperidine ring (Fig. 1).
Properties
CAS No. |
155125-71-6 |
|---|---|
Molecular Formula |
C20H29ClN2O |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
N-[1-[(Z)-4-chloropent-3-enyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H29ClN2O/c1-4-20(24)23(18-10-6-5-7-11-18)19-12-14-22(15-16(19)2)13-8-9-17(3)21/h5-7,9-11,16,19H,4,8,12-15H2,1-3H3/b17-9- |
InChI Key |
IKFXOJSVDKIILX-MFOYZWKCSA-N |
Isomeric SMILES |
CCC(=O)N(C1CCN(CC1C)CC/C=C(/C)\Cl)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC=C(C)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chlorinated pentenyl chain. The piperidine ring can be synthesized through a cyclization reaction, while the chlorinated pentenyl chain can be prepared via halogenation of a suitable precursor. The final step involves the coupling of the piperidine ring with the chlorinated pentenyl chain and the phenylpropanamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorinated pentenyl chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of specific structural modifications on biological activity.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Differences
The target compound is part of a broader family of fentanyl analogues. Key structural variations among these analogues include:
- Substituents on the piperidine ring (e.g., methyl, hydroxy, or halogens).
- Modifications to the N-phenylpropanamide side chain (e.g., alkyl, aryl, or heterocyclic groups).
Table 1: Structural and Functional Comparison of Selected Analogues
Pharmacological Implications
- Target Compound vs.
- Methylation at the 3-position: The 3-methyl group in the target compound may sterically hinder metabolic degradation, prolonging its duration of action compared to non-methylated analogues like beta-hydroxyfentanyl .
Biological Activity
N-(1-(4-Chloro-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a synthetic organic compound characterized by a complex structure that includes a piperidine ring, a phenyl group, and a chlorinated pentenyl chain. Its molecular formula is with a molecular weight of 362.9 g/mol. The compound has potential applications in chemistry, biology, and medicine, particularly in drug development and receptor interaction studies.
The biological activity of this compound largely depends on its interactions with various molecular targets such as enzymes and receptors. It is hypothesized that the compound may exhibit properties similar to other piperidine derivatives, which are known for their analgesic effects. For instance, compounds in the 4-anilidopiperidine series, including fentanyl analogs, show high affinity for μ-opioid receptors while having lower affinity for δ- and κ-opioid receptors .
Pharmacological Profile
Research indicates that compounds structurally related to this compound may exhibit significant pharmacological activities:
- Analgesic Effects : Similar compounds have demonstrated analgesic properties with varying potencies. For example, fentanyl-related compounds exhibit rapid onset of action and significant analgesic effects, with some having an effective dose (ED50) as low as 0.0048 mg/kg in animal models .
- Receptor Binding : The binding affinity of related compounds to opioid receptors suggests that this compound could also interact effectively with these targets. Fentanyl derivatives typically show μ-selectivity, which is crucial for their analgesic efficacy .
Comparative Analysis
The following table summarizes the characteristics and biological activities of this compound in comparison to other known piperidine derivatives:
| Compound Name | Molecular Formula | ED50 (mg/kg) | Receptor Affinity | Notes |
|---|---|---|---|---|
| This compound | C21H31ClN2O | TBD | TBD | Potential analgesic |
| Fentanyl | C22H28N2O | 0.0048 | High μ-affinity | Strong analgesic |
| 4-Anilidopiperidine Derivative | C19H24N2O | 0.0025 | μ > δ > κ | Potent analgesic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
